molecular formula C23H17FN2O2 B11473806 N-(3-fluoro-2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N-(3-fluoro-2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B11473806
M. Wt: 372.4 g/mol
InChI Key: BGNHXIHPGZILLU-UHFFFAOYSA-N
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Description

N-(3-fluoro-2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorinated aromatic ring, an indole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced through electrophilic aromatic substitution reactions, where a fluorine atom is substituted onto the aromatic ring.

    Coupling Reactions: The final step involves coupling the indole moiety with the fluorinated aromatic ring and the acetamide group. This can be achieved through amide bond formation reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-fluoro-2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
  • N-(3-bromo-2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
  • N-(3-iodo-2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Uniqueness

N-(3-fluoro-2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is unique due to the presence of the fluorine atom on the aromatic ring. Fluorine atoms can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. This makes the compound distinct from its chloro, bromo, and iodo analogs, which may exhibit different reactivity and biological effects.

Properties

Molecular Formula

C23H17FN2O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(3-fluoro-2-methylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C23H17FN2O2/c1-14-17(24)11-7-13-18(14)26-23(28)22(27)20-16-10-5-6-12-19(16)25-21(20)15-8-3-2-4-9-15/h2-13,25H,1H3,(H,26,28)

InChI Key

BGNHXIHPGZILLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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